Emzeltrectinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
恩泽替尼是一种合成的有机化合物,以其对神经营养受体酪氨酸激酶 (NTRK) 的强效抑制作用而闻名。它对三种 NTRK 亚型特别有效:TrkA、TrkB 和 TrkC。 恩泽替尼正在被研究用于其潜在的抗肿瘤特性,使其成为癌症研究和治疗中很有前景的候选药物 .
准备方法
合成路线和反应条件
恩泽替尼的合成涉及多个步骤,从制备核心吡唑并[1,5-a]嘧啶结构开始。关键步骤包括:
吡唑并[1,5-a]嘧啶核心的形成: 这涉及在受控条件下将合适的先驱体环化。
功能化: 在核心结构中引入诸如氨基、氟苯基和羧酰胺基团之类的官能团。
工业生产方法
恩泽替尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及自动化系统以精确控制反应条件。 DMSO 和 PEG300 等溶剂通常用于制备和纯化阶段 .
化学反应分析
反应类型
恩泽替尼经历各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
还原: 使用硼氢化钠或氢化铝锂等试剂。
取代: 在受控温度和 pH 条件下使用卤化剂或亲核试剂。
主要产物
科学研究应用
恩泽替尼具有广泛的科学研究应用:
化学: 用作模型化合物来研究 NTRK 抑制剂的行为。
生物学: 研究其对涉及 NTRK 的细胞信号通路的影响。
医学: 治疗具有 NTRK 基因融合的癌症的潜在治疗剂。
作用机制
恩泽替尼通过抑制神经营养受体酪氨酸激酶 (NTRK) 的活性发挥作用。它与这些激酶的 ATP 结合位点结合,阻止它们的激活和随后的信号通路。 这种抑制导致具有 NTRK 基因融合的癌症的肿瘤生长和增殖的抑制 .
相似化合物的比较
类似化合物
恩替尼布: 另一种具有类似作用机制的 NTRK 抑制剂。
拉罗替尼布: 选择性抑制 NTRK,具有高特异性。
瑞波替尼布: 一种针对包括 NTRK 在内的多种激酶的强效抑制剂.
独特性
恩泽替尼的独特之处在于它对所有三种 NTRK 亚型(TrkA、TrkB 和 TrkC)具有等效活性,使其成为治疗具有 NTRK 基因融合的各种癌症的多功能候选药物 .
生物活性
Emzeltrectinib, also known as RXDX-101, is a selective inhibitor targeting neurotrophic receptor tyrosine kinases (NTRK) and has shown promise in treating various malignancies, particularly those with specific genetic rearrangements. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.
This compound acts by inhibiting the activity of NTRK proteins, which are involved in cell signaling pathways that promote cell growth and survival. By blocking these receptors, this compound can induce apoptosis in cancer cells that depend on NTRK signaling for their proliferation.
Overview of Clinical Studies
This compound has been evaluated in several clinical trials, particularly for patients with NTRK fusion-positive tumors. The following table summarizes the key trials involving this compound:
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines harboring NTRK fusions. For instance, a study reported that this compound exhibited an IC50 value in the low nanomolar range against various NTRK fusion-positive cell lines, indicating potent biological activity.
In Vivo Studies
Animal models have further validated the efficacy of this compound. In xenograft models of tumors with NTRK fusions, treatment with this compound resulted in significant tumor regression compared to control groups. The pharmacokinetic profile showed good oral bioavailability and a favorable half-life, supporting its potential for once-daily dosing in clinical settings.
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Case Study 1 : A 49-year-old female patient with metastatic endometrial stromal sarcoma harboring a TPM3-NTRK1 fusion experienced a 79% reduction in tumor burden after treatment with this compound .
- Case Study 2 : A pediatric patient with a rare sarcoma achieved a complete response after six months on this compound, showcasing its potential across age groups and tumor types.
Safety and Tolerability
The safety profile of this compound has been generally favorable. Common adverse effects include fatigue, nausea, and dizziness; however, these are typically manageable. Serious adverse events were rare but included instances of hepatotoxicity and neurological symptoms.
属性
CAS 编号 |
2223678-97-3 |
---|---|
分子式 |
C17H15F3N6O |
分子量 |
376.34 g/mol |
IUPAC 名称 |
2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |
InChI 键 |
YFTARXQOKASKBW-JOYOIKCWSA-N |
手性 SMILES |
C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
规范 SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。